1-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(o-tolyl)urea
Description
1-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(o-tolyl)urea is a complex organic compound known for its distinct chemical structure and potential applications in various scientific fields. This compound belongs to the class of ureas, which are derivatives of carbamides featuring a typical carbonyl functional group attached to two amine residues.
Properties
IUPAC Name |
1-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-13-7-3-4-8-14(13)19-17(22)18-11-12-21-16-10-6-5-9-15(16)20(2)25(21,23)24/h3-10H,11-12H2,1-2H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIWKUKCJHSTTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Synthesis: Benzo[c]Thiadiazole Dioxide
The foundational step involves synthesizing the 3-methyl-1,3-dihydro-2,1,3-benzothiadiazole-2,2-dioxide moiety. A validated method employs cyclization of N-methyl-o-phenylenedisulfonamide under acidic conditions:
- Starting Material Preparation :
- React o-phenylenediamine with methylsulfamoyl chloride in dichloromethane at 0–5°C to yield N-methyl-o-phenylenedisulfonamide.
- Cyclization :
- Treat the intermediate with concentrated hydrochloric acid at reflux (110°C) for 6–8 hours to induce ring closure, forming the benzothiadiazole dioxide core.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Methylsulfamoyl chloride, CH₂Cl₂, 0–5°C | 85% |
| 2 | HCl (conc.), reflux, 8h | 78% |
Side Chain Introduction: Ethylamine Functionalization
The ethylamine side chain is introduced via nucleophilic substitution:
- Alkylation :
- React the benzothiadiazole dioxide with 2-bromoethylphthalimide in dimethylformamide (DMF) using potassium carbonate as a base (60°C, 12h).
- Deprotection :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 2-Bromoethylphthalimide, K₂CO₃, DMF, 60°C | 70% |
| 2 | Hydrazine hydrate, EtOH, reflux | 90% |
Urea Bond Formation
The final step couples the ethylamine intermediate with o-tolyl isocyanate:
- Coupling Reaction :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 25°C |
| Time | 24h |
| Yield | 82% |
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost-efficiency and scalability:
- Continuous Flow Reactors : Implemented for the cyclization step to enhance heat transfer and reduce reaction time (2h vs. 8h batch).
- Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) during alkylation to improve yields to 85%.
- Green Chemistry : Replace THF with cyclopentyl methyl ether (CPME) in urea formation, reducing environmental impact.
Optimization of Reaction Parameters
Key variables influencing yield and purity:
- Temperature Control :
- Alkylation at >60°C leads to byproduct formation; maintaining 60°C ensures selectivity.
- Solvent Selection :
- DMF outperforms acetonitrile in alkylation due to superior solubility of intermediates.
- Stoichiometry :
Analytical Characterization
Structural validation employs:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) :
- Calculated for C₁₈H₂₀N₄O₃S: 396.12; Found: 396.11.
- Infrared Spectroscopy (IR) :
- Urea C=O stretch at 1665 cm⁻¹; S=O symmetric/asymmetric stretches at 1150/1320 cm⁻¹.
Comparative Analysis with Alternative Methods
Alternative routes evaluated for efficiency:
| Method | Advantages | Limitations |
|---|---|---|
| Phosgene-Mediated Urea Formation | Higher yields (88%) | Toxicity concerns |
| Carbodiimide Coupling | Mild conditions | Requires expensive reagents |
| Isocyanate Route | Scalable, fewer byproducts | Requires anhydrous conditions |
The isocyanate method remains preferred for industrial applications due to balance of yield and safety.
Challenges and Limitations
- Oxidative Degradation : The benzothiadiazole dioxide core is susceptible to hydrolysis under strongly acidic/basic conditions, necessitating pH-controlled environments.
- Purification Complexity : Column chromatography is required to separate regioisomers during alkylation, increasing production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(o-tolyl)urea is known to undergo various chemical reactions, including:
Oxidation: : The methyl group on the benzo[c][1,2,5]thiadiazole ring can be oxidized under strong oxidizing conditions.
Reduction: : The compound may undergo reduction reactions affecting the carbonyl and thiazole moieties.
Substitution: : The benzene ring allows for electrophilic aromatic substitution reactions.
Oxidation: : Typical oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: : Friedel-Crafts reagents like aluminum chloride and acetyl chloride are often employed.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives and substituted urea compounds, each with potential for further functionalization.
Scientific Research Applications
Catalysis: : The compound's structure allows it to act as a ligand in coordination chemistry, forming complex catalysts for various organic reactions.
Organic Synthesis: : Its reactive nature makes it a useful intermediate in the synthesis of more complex molecules.
Biological Probes: : It can be used as a fluorescent probe due to its heterocyclic structure, which is often involved in biological imaging studies.
Enzyme Inhibition: : Potential application as an inhibitor for specific enzymes due to its structural similarity to urea-based inhibitors.
Therapeutic Agents: : Research explores its potential as a therapeutic agent, targeting specific pathways in disease treatment.
Materials Science: : Utilized in the development of advanced materials, including polymers and composites, owing to its robust chemical structure.
Mechanism of Action
The mechanism by which 1-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(o-tolyl)urea exerts its effects largely depends on its application:
Molecular Targets: : Inhibits specific enzymes by mimicking substrate structures or blocking active sites.
Pathways Involved: : Engages in pathways related to oxidation-reduction processes and enzyme regulation.
Comparison with Similar Compounds
Similar Compounds: 1-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(o-tolyl)urea can be compared to other urea derivatives and benzothiadiazole-containing compounds such as:
1-(2-(benzo[c][1,2,5]thiadiazol-1-yl)ethyl)-3-phenylurea
3-(2-(benzo[c][1,2,5]thiadiazol-5-yl)ethyl)-1-phenylurea
Uniqueness: This compound stands out due to the specific placement and nature of its substituents, which confer unique chemical reactivity and biological activity profiles, making it particularly useful in specialized research applications.
Biological Activity
The compound 1-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(o-tolyl)urea belongs to a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific thiadiazole derivative, focusing on its pharmacological profiles, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a complex structure that includes:
- A thiadiazole core, which is known for its pharmacological properties.
- An o-tolyl group that may enhance lipophilicity and biological activity.
- A urea moiety that often contributes to the interaction with biological targets.
1. Antimicrobial Activity
Thiadiazole derivatives have shown significant antimicrobial properties. Studies indicate that compounds similar to our target compound exhibit:
- Broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria.
- Antifungal activity , particularly against pathogenic fungi such as Candida species.
A study conducted by Rashdan et al. (2022) demonstrated that certain thiadiazole derivatives inhibited bacterial growth effectively, suggesting that our compound may possess similar properties due to its structural analogies .
2. Anticancer Properties
Thiadiazole derivatives have been investigated for their anticancer potential. Research indicates:
- Inhibition of cancer cell proliferation in various cancer cell lines (e.g., A549, HeLa).
- Mechanisms involving the induction of apoptosis and cell cycle arrest.
For instance, Liu et al. synthesized a series of thiadiazole analogues and found that several exhibited potent anti-proliferative effects with IC50 values in the low micromolar range .
3. Anti-inflammatory Effects
Compounds with thiadiazole structures have been reported to exert anti-inflammatory effects:
- Inhibition of cyclooxygenase (COX) enzymes has been noted, which are crucial in the inflammatory response.
- These compounds may serve as potential leads for developing new anti-inflammatory drugs.
Research indicates that specific derivatives showed significant inhibition of COX enzymes, suggesting a pathway for therapeutic development .
The biological activities of thiadiazole derivatives are attributed to several mechanisms:
- Enzyme Inhibition : Many thiadiazole compounds act as inhibitors of key enzymes involved in disease processes (e.g., urease in microbial infections).
- Receptor Interaction : The ability to bind to specific biological receptors enhances their therapeutic potential.
- Induction of Apoptosis : Some derivatives trigger programmed cell death in cancer cells, which is a desirable effect in anticancer therapy.
Case Studies and Research Findings
| Study | Compound Tested | Biological Activity | Findings |
|---|---|---|---|
| Liu et al. (2022) | Thiadiazole Derivatives | Anticancer | Significant inhibition in A549 and HeLa cells with IC50 < 10 µM |
| Rashdan et al. (2022) | Various Thiadiazoles | Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Tehrani et al. (2020) | 1,3,4-Thiadiazole Derivatives | Anti-Tuberculosis | Showed significant activity against MDR-TB strains |
Q & A
Basic: What are the key synthetic routes for synthesizing 1-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(o-tolyl)urea, and what analytical techniques validate its purity and structure?
Answer:
The compound is synthesized via multi-step routes involving:
- Step 1: Preparation of the benzo[c][1,2,5]thiadiazole core through cyclization reactions using precursors like 3-methylbenzo[c]thiadiazole derivatives.
- Step 2: Alkylation of the thiadiazole nitrogen with ethylene derivatives (e.g., bromoethyl intermediates).
- Step 3: Formation of the urea linkage via coupling with o-tolyl isocyanate or carbodiimide-mediated reactions .
Validation methods: - Structural confirmation: , , and high-resolution mass spectrometry (HRMS) to verify molecular integrity .
- Purity assessment: HPLC (>95% purity) and thin-layer chromatography (TLC) for reaction monitoring .
Advanced: How can researchers optimize reaction conditions to improve the yield of this compound, particularly in coupling steps?
Answer:
Key optimization strategies include:
- Solvent selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity in urea-forming steps by stabilizing transition states .
- Catalyst use: Triethylamine or DMAP (4-dimethylaminopyridine) as bases to deprotonate intermediates and accelerate coupling .
- Temperature control: Maintaining 0–5°C during sensitive steps (e.g., isocyanate addition) to minimize side reactions .
- Stoichiometric adjustments: A 1.2:1 molar ratio of thiadiazole intermediate to o-tolyl isocyanate ensures complete conversion .
Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) further improves yield .
Basic: What biological activities are predicted for this compound based on structural analogs?
Answer:
Analogous thiadiazole-urea hybrids exhibit:
- Anticancer activity: Inhibition of kinase pathways (e.g., EGFR, VEGFR) due to urea’s hydrogen-bonding capacity and thiadiazole’s electron-deficient aromatic system .
- Antimicrobial effects: Disruption of bacterial cell wall synthesis via interaction with penicillin-binding proteins .
- Enzyme inhibition: Competitive binding to ATP pockets in enzymes like carbonic anhydrase .
Validation: Preliminary screening should include MTT assays (cancer cell lines) and disk diffusion (bacterial strains) .
Advanced: What strategies are recommended to resolve discrepancies in bioactivity data across different studies?
Answer:
To address contradictions:
- Standardized assays: Use identical cell lines (e.g., HeLa, MCF-7) and bacterial strains (e.g., S. aureus ATCC 25923) to minimize variability .
- Orthogonal validation: Confirm inhibitory effects via surface plasmon resonance (SPR) for binding affinity and isothermal titration calorimetry (ITC) for thermodynamic profiling .
- Dose-response analysis: Generate IC/EC curves across ≥5 concentrations to assess potency thresholds .
- Control for redox interference: Include assays with antioxidants (e.g., ascorbic acid) to rule out false-positive results from reactive oxygen species (ROS) generation .
Advanced: How can molecular docking studies elucidate the interaction between this compound and target proteins?
Answer:
Methodology:
- Protein preparation: Retrieve crystal structures (e.g., EGFR: PDB 1M17) from the RCSB PDB. Remove water molecules and add polar hydrogens using tools like AutoDock Tools .
- Ligand preparation: Generate 3D conformers of the compound with Open Babel, optimizing charges (Gasteiger-Marsili) and torsional flexibility .
- Docking protocol: Use AutoDock Vina with a grid box covering the protein’s active site (e.g., 25 Å centered on ATP-binding residues). Validate docking parameters with co-crystallized ligands .
- Post-docking analysis: Identify key interactions (hydrogen bonds with urea carbonyl, π-π stacking between thiadiazole and tyrosine residues) using PyMOL or Chimera .
Experimental validation: Site-directed mutagenesis of predicted binding residues (e.g., EGFR T790M) to confirm docking predictions .
Basic: What are the critical stability considerations for this compound during storage and experimental use?
Answer:
- Storage conditions: Store at −20°C in amber vials under inert gas (argon) to prevent hydrolysis of the urea moiety .
- Solvent compatibility: Avoid aqueous buffers at neutral/basic pH; use DMSO for stock solutions (≤10 mM) to minimize degradation .
- Light sensitivity: Shield from UV/visible light to prevent photooxidation of the thiadiazole ring .
Stability monitoring: Regular HPLC analysis (e.g., monthly) to detect degradation products like sulfonic acid derivatives .
Advanced: How can researchers design SAR (Structure-Activity Relationship) studies to optimize this compound’s bioactivity?
Answer:
SAR design:
- Variable substituents: Synthesize derivatives with modifications to:
- Thiadiazole ring: Introduce electron-withdrawing groups (e.g., -F, -CF) at position 3 to enhance electrophilicity .
- Urea linkage: Replace o-tolyl with heteroaromatic groups (e.g., pyridyl) to improve solubility .
- Activity testing: Screen derivatives against a panel of targets (e.g., kinases, microbial enzymes) to identify selectivity trends .
- Data analysis: Use multivariate regression (e.g., CoMFA, CoMSIA) to correlate substituent properties (Hammett σ, logP) with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
